3-Bromo-N-hexyl-5-(trifluoromethyl)benzenesulfonamide
Description
3-Bromo-N-hexyl-5-(trifluoromethyl)benzenesulfonamide (CAS: discontinued, Ref: 10-F213776) is a halogenated aromatic sulfonamide characterized by a bromine atom at the 3-position, a trifluoromethyl group at the 5-position, and a hexyl chain attached to the sulfonamide nitrogen. Its molecular formula is C₁₃H₁₇BrF₃NO₂S, with a calculated molecular weight of 388.25 g/mol.
Properties
IUPAC Name |
3-bromo-N-hexyl-5-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrF3NO2S/c1-2-3-4-5-6-18-21(19,20)12-8-10(13(15,16)17)7-11(14)9-12/h7-9,18H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIMOBULHWCCRRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNS(=O)(=O)C1=CC(=CC(=C1)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrF3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90650518 | |
| Record name | 3-Bromo-N-hexyl-5-(trifluoromethyl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951884-63-2 | |
| Record name | 3-Bromo-N-hexyl-5-(trifluoromethyl)benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951884-63-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-N-hexyl-5-(trifluoromethyl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N-hexyl-5-(trifluoromethyl)benzenesulfonamide typically involves the reaction of 3-bromo-5-(trifluoromethyl)benzenesulfonyl chloride with hexylamine. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the sulfonamide bond . The reaction conditions generally include:
Solvent: Dichloromethane or another suitable organic solvent.
Temperature: Room temperature to slightly elevated temperatures.
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-N-hexyl-5-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can participate in redox reactions, although specific conditions and reagents would depend on the desired outcome.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce the sulfonamide group.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield various substituted derivatives, while oxidation and reduction reactions would modify the functional groups accordingly .
Scientific Research Applications
3-Bromo-N-hexyl-5-(trifluoromethyl)benzenesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-N-hexyl-5-(trifluoromethyl)benzenesulfonamide is not fully elucidated. its effects are likely mediated through interactions with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially affecting its ability to cross cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzene Ring
Bromo vs. Chloro Substitution
- 3-Bromo-N-butyl-5-(trifluoromethyl)benzenesulfonamide (CAS: 1020252-83-8): Replacing the hexyl chain with a butyl group reduces molecular weight (360.19 g/mol) and lipophilicity (logP estimated to decrease by ~0.5). This analog is commercially available but lacks bioactivity data.
- 3-((5-Bromo-3-chloro-2-hydroxyphenyl)sulfonamido)-N-methylbenzamide derivatives (e.g., 7g): Introducing chloro and hydroxyl groups enhances hydrogen-bonding capacity, improving solubility in polar solvents. Compound 7g exhibits a higher molecular weight (561.1 g/mol) and demonstrated ≥95% purity in enzyme inhibition assays.
Trifluoromethyl vs. Other Electron-Withdrawing Groups
- Celecoxib (4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide): Shares the trifluoromethyl-sulfonamide motif but incorporates a pyrazole ring for COX-2 inhibition. Celecoxib’s molecular weight (381.37 g/mol) is lower, but its therapeutic efficacy relies on the pyrazole scaffold, unlike the brominated aromatic core of the target compound.
Variations in the N-Alkyl Chain
Hexyl vs. Shorter Alkyl Chains
- 3-Bromo-N,5-dimethylbenzenesulfonamide (CAS: 1020252-91-8): The methyl group on nitrogen reduces steric hindrance and logP (molecular weight: 264.19 g/mol). This analog is more water-soluble but lacks the trifluoromethyl group, limiting its electronic effects.
- 5-Amino-N-(2-bromo-5-methylphenyl)-2-methoxybenzenesulfonamide (CAS: 380569-71-1): Incorporates an amino group and methoxy substituent, enhancing polarity (molecular weight: 371.25 g/mol).
Functional Group Additions
- 3-((5-Bromo-2-hydroxyphenyl)sulfonamido)-5-(1-cyanocyclobutyl)-N-methylbenzamide (7h): The 1-cyanocyclobutyl group introduces conformational rigidity, improving binding affinity in enzyme assays. This compound demonstrated 26% yield and ≥95% purity, with notable antimicrobial activity.
Physicochemical and Bioactivity Data
Key Findings and Implications
Lipophilicity and Bioavailability : The hexyl chain in the target compound enhances membrane permeability compared to shorter-chain analogs (e.g., N-butyl), but may reduce aqueous solubility.
Structural Rigidity: Analogs with cyclic substituents (e.g., 1-cyanocyclobutyl in 7h) show improved bioactivity, suggesting that conformational restriction could optimize the target compound’s efficacy.
Biological Activity
3-Bromo-N-hexyl-5-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative notable for its unique chemical structure, which includes a bromine atom, a hexyl group, and a trifluoromethyl group attached to a benzenesulfonamide backbone. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antibacterial, antifungal, and anticancer properties.
- Chemical Formula : C₁₃H₁₈BrF₃N₃O₂S
- Molecular Weight : Approximately 388.24 g/mol
The presence of functional groups such as bromine and trifluoromethyl enhances the compound's lipophilicity and reactivity, making it a candidate for various biological applications.
Antibacterial and Antifungal Properties
Sulfonamide derivatives, including this compound, are known for their antibacterial and antifungal activities. Research indicates that this compound may effectively target bacterial resistance mechanisms, suggesting potential applications in overcoming antibiotic resistance .
Table 1: Biological Activities of this compound
| Activity Type | Observations | Reference |
|---|---|---|
| Antibacterial | Effective against resistant strains | |
| Antifungal | Exhibits significant antifungal activity | |
| Anticancer | Inhibits growth in various cancer cell lines |
Anticancer Activity
Recent studies have demonstrated that this compound exhibits cytotoxic effects on several human cancer cell lines. For instance, it was shown to inhibit the growth of MiaPaCa-2 pancreatic cancer cells with an IC50 value of approximately 2.97 μM . The mechanism appears to involve the inhibition of specific protein-protein interactions crucial for cancer cell survival.
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:
- Inhibition of Protein Interactions : The compound has been identified as an inhibitor of the S100A2-p53 interaction, which plays a role in pancreatic cancer progression .
- Enzyme Interaction : Preliminary findings suggest that it may bind to enzymes involved in bacterial resistance, enhancing its potential as an antibacterial agent.
Case Study 1: Cytotoxicity in Cancer Cells
A study evaluating the cytotoxic effects of this compound on different cancer cell lines revealed significant inhibitory effects. The compound was tested against 15 human cancer cell lines, demonstrating broad-spectrum activity with varying degrees of potency across different types .
Case Study 2: Antimicrobial Efficacy
In another investigation, the antimicrobial efficacy of this compound was assessed against various bacterial strains. Results indicated that it effectively inhibited growth in resistant strains, highlighting its potential as an alternative treatment option in antibiotic-resistant infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
